molecular formula C9H18ClNS B1430908 3-(Cyclohexylsulfanyl)azetidine hydrochloride CAS No. 1864062-94-1

3-(Cyclohexylsulfanyl)azetidine hydrochloride

Cat. No. B1430908
M. Wt: 207.76 g/mol
InChI Key: NYTPPAVNXVZRMS-UHFFFAOYSA-N
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Description

3-(Cyclohexylsulfanyl)azetidine hydrochloride, also known as 3-CHSA, is a cyclic organic compound with a cyclohexylsulfanyl group and an azetidine ring. It is a colorless solid that is soluble in water and organic solvents. 3-CHSA is used in research as a reagent for organic synthesis and has potential applications in biochemistry and medicine.

Scientific Research Applications

Scalable Synthesis of Energetic Building Blocks

Researchers have developed scalable processes for synthesizing highly energetic bromoacetylene building blocks required for the production of active pharmaceutical ingredients (APIs). This includes detailed safety studies to assess the explosive properties of such compounds and their salts, identifying the most suitable forms for mitigating energetic properties through counterion screening (Kohler et al., 2018).

Iron-Catalyzed Thiol Alkylation

A mild, iron-catalyzed thiol alkylation method has been developed for synthesizing 3-aryl-3-sulfanyl azetidines from azetidine-3-ols. This method demonstrates the potential of azetidines in drug discovery programs, highlighting their versatility in chemical space exploration (Dubois et al., 2019).

Ring Expansion Techniques

Techniques for the ring expansion of azetidines to form pyrrolidines have been studied, showcasing the synthetic utility of azetidines in generating more complex cyclic compounds. This includes the rearrangement of azetidines under specific conditions to produce compounds with potential applications in medicinal chemistry (Durrat et al., 2008).

Homologation of Boronic Esters

A novel method for the modular synthesis of azetidines by exploiting the high ring strain associated with azabicyclo[1.1.0]butane has been developed. This method illustrates the potential of azetidines in medicinal chemistry through functionalization and demonstrates a new pathway for creating azetidine-containing compounds, such as cobimetinib (Fawcett et al., 2019).

Friedel-Crafts Reaction Catalysis

The catalyzed Friedel-Crafts reaction has been employed to prepare 3,3-diarylazetidines, emphasizing the importance of the N-Cbz group for reactivity. This work further demonstrates the adaptability of azetidine scaffolds in drug-like compound synthesis (Denis et al., 2018).

properties

IUPAC Name

3-cyclohexylsulfanylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS.ClH/c1-2-4-8(5-3-1)11-9-6-10-7-9;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTPPAVNXVZRMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylsulfanyl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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